molecular formula C22H19N7OS B8107547 c-Fms-IN-10

c-Fms-IN-10

Cat. No.: B8107547
M. Wt: 429.5 g/mol
InChI Key: KZVIZFHCMVWFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Fms-IN-10 is a derivative of thieno[3,2-d]pyrimidine and acts as a kinase inhibitor of the colony-stimulating factor-1 receptor (CSF-1R). It has shown significant anti-tumor activity with an IC50 value of 2 nM . This compound is primarily used for research purposes and is not intended for human consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Fms-IN-10 involves the derivatization of thieno[3,2-d]pyrimidine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. The production process involves multiple steps of purification and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

c-Fms-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and to enhance the compound’s efficacy and selectivity .

Scientific Research Applications

c-Fms-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study kinase inhibition and to develop new kinase inhibitors.

    Biology: Employed in cellular studies to understand the role of CSF-1R in cell signaling and proliferation.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its anti-tumor properties.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CSF-1R .

Mechanism of Action

c-Fms-IN-10 exerts its effects by inhibiting the activity of the colony-stimulating factor-1 receptor (CSF-1R). This receptor is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, growth, and differentiation of tumor-associated macrophages. By inhibiting CSF-1R, this compound disrupts the signaling pathways involved in tumor growth and survival, leading to anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-Fms-IN-10 is unique due to its high potency (IC50 of 2 nM) and selectivity for CSF-1R. Its thieno[3,2-d]pyrimidine core structure provides a distinct chemical scaffold that differentiates it from other kinase inhibitors. This uniqueness makes it a valuable tool in research for developing targeted therapies against cancer .

Properties

IUPAC Name

4-amino-N-[3-methyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]thieno[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7OS/c1-12-5-3-6-14(26-12)9-29-17-8-4-7-16(18(17)13(2)28-29)27-22(30)15-10-31-20-19(15)24-11-25-21(20)23/h3-8,10-11H,9H2,1-2H3,(H,27,30)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIZFHCMVWFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C)NC(=O)C4=CSC5=C4N=CN=C5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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